molecular formula C12H11BrO3 B1415138 Ethyl 2-(5-bromobenzofuran-3-yl)acetate CAS No. 200204-85-9

Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Cat. No. B1415138
M. Wt: 283.12 g/mol
InChI Key: NWCIURORZMAWNA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a chemical compound with the CAS Number: 200204-85-9 . It has a molecular weight of 283.12 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-bromobenzofuran-3-yl)acetate consists of 12 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a solid at room temperature . It has a molecular weight of 283.12 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.97 . The water solubility of the compound is 0.051 mg/ml .

Scientific Research Applications

Synthesis and Characterization

  • Novel Compound Synthesis

    Nassiri and Milani (2020) demonstrated the synthesis of novel compounds including derivatives of ethyl 2-(5-bromobenzofuran-3-yl)acetate through a three-component reaction, highlighting its utility in creating new chemical entities (Nassiri & Milani, 2020).

  • Crystal Structure Analysis

    Choi et al. (2009) focused on the crystal structure of a similar compound, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, elucidating its molecular interactions and stabilization mechanisms (Choi et al., 2009).

Antimicrobial and Antifungal Properties

  • Antimicrobial Screening

    Kumari et al. (2019) reported the synthesis of benzofuran aryl ureas and carbamates, including structures related to ethyl 2-(5-bromobenzofuran-3-yl)acetate, and examined their antimicrobial activities (Kumari et al., 2019).

  • Antifungal Activity

    Toraskar et al. (2009) explored the synthesis of azetidinones using ethyl-1H-benzotriazol-1-acetate, a related compound, which demonstrated moderate to good antifungal activity (Toraskar et al., 2009).

Other Chemical Reactions and Applications

  • Chemical Reactions

    Ang et al. (1995) studied the photolysis of a similar compound, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing its reactivity and potential in various chemical reactions (Ang et al., 1995).

  • Synthesis in Marine Fungus

    Wu et al. (2010) isolated new compounds from the marine fungus Penicillium sp., indicating the potential of ethyl acetate extracts (related to ethyl 2-(5-bromobenzofuran-3-yl)acetate) in discovering novel marine-derived chemicals (Wu et al., 2010).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 2-(5-bromo-1-benzofuran-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCIURORZMAWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653264
Record name Ethyl (5-bromo-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-bromobenzofuran-3-yl)acetate

CAS RN

200204-85-9
Record name Ethyl (5-bromo-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of triethyl phosphonoacetate (6 ml, 30.2 mmol) in dry tetrahydrofuran (200 ml) at -78° C. was added a solution of potassium bis(trimethylsilyl)amide in toluene (58 ml of a 0.5M solution). After stirring for 2 hours at -78° C., 5-bromobenzofuran-3-one (5.5 g, 26 mmol) was added dropwise. The resulting solution was stirred 1 hour at -78° C. and overnight at room temperature. Saturated aqueous ammonium chloride solution and ethyl acetate were added. The organic layer was separated and evaporated to dryness to give the crude title compound which was purified by column chromatography on silica using dichloromethane, followed by column chromatography on alumina using dichloromethane. 5-Bromobenzofuran-3-ylacetic acid ethyl ester was obtained as a low melting solid (4.2 g, 57%). mp 38-40° C. 1H NMR (250 MHz, CDCl3) δ 1.28 (3H, t, J=7 Hz), 3.65 (2H, d, J=1 Hz), 4.20 (2H, q, J=7 Hz), 7.36 (1H, s), 7.38 (1H, d, J=2 Hz), 7.63 (1H, s), 7.71 (1H, d, J=2 Hz).
[Compound]
Name
triethyl phosphonoacetate
Quantity
6 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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200 mL
Type
solvent
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0 (± 1) mol
Type
solvent
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5.5 g
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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